molecular formula C15H18N2S B2743456 2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine CAS No. 1016700-64-3

2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine

Cat. No.: B2743456
CAS No.: 1016700-64-3
M. Wt: 258.38
InChI Key: PVHXZRZDOGXTPE-UHFFFAOYSA-N
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Description

2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine (CAS 1016700-64-3) is a high-value chemical scaffold in oncology and developmental biology research. This compound belongs to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine class, which has been identified as a core structure for potent inhibitors of Hedgehog acyltransferase (HHAT) . HHAT is a membrane-bound O-acyltransferase that catalyzes the N-palmitoylation of Hedgehog signaling proteins, a post-translational modification essential for their functional activity in the Hedgehog signaling pathway . Dysregulation of this pathway is critically involved in embryonic development and the growth of several types of cancer, making HHAT a promising therapeutic target . Structural studies reveal that analogues based on this scaffold, such as the advanced chemical probe IMP-1575, act as potent competitive inhibitors of palmitoyl-CoA (Pal-CoA) binding . They bind to the active site of HHAT, blocking access to key catalytic residues and thereby inhibiting the palmitoylation of Sonic Hedgehog (SHH) . This action suppresses the SHH signaling pathway, providing a mechanism to investigate HH-dependent processes and validate HHAT as a target in cellular assays. Researchers utilize this compound and its derivatives as specialized tools to probe the biology of lipid modification and for the development of novel anticancer agents. The compound has a molecular formula of C 15 H 18 N 2 S and a molecular weight of 258.38 g/mol . It is typically supplied with a purity of 95% and should be stored at -4°C for short-term (1-2 weeks) or -20°C for long-term (1-2 years) preservation . This product is intended for use as a heterocyclic building block in scientific research and development. It is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c16-10-14(12-4-2-1-3-5-12)17-8-6-15-13(11-17)7-9-18-15/h1-5,7,9,14H,6,8,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHXZRZDOGXTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(CN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the thieno[3,2-c]pyridine moiety .

Scientific Research Applications

Hedgehog Signaling Pathway Inhibition

Recent studies have highlighted the role of this compound in inhibiting the Hedgehog signaling pathway, which is crucial in various cancers. The compound has been evaluated for its ability to inhibit Hedgehog acyltransferase (HHAT), an enzyme involved in the post-translational modification of Hedgehog proteins. In a study by the American Chemical Society, derivatives of 2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine were synthesized and tested for their inhibitory potency against HHAT. The results indicated that certain derivatives exhibited significant inhibition with low cytotoxicity, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study reported the synthesis of various thiophene derivatives and their evaluation against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The findings suggested that modifications to the thieno[3,2-c]pyridine core could enhance antimicrobial activity .

Potential Antidepressant Effects

There is growing interest in the potential antidepressant effects of compounds related to 2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine. Research indicates that derivatives could interact with neurotransmitter systems implicated in mood regulation. For instance, compounds that modulate serotonin and norepinephrine levels are being studied for their therapeutic potential in treating depression .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is critical for optimizing its pharmacological properties. Various studies have explored how modifications to the thieno[3,2-c]pyridine framework affect biological activity. For example:

Modification TypeEffect on ActivityReference
Aryl substitution at position 4Increased binding affinity to HHAT
Alteration of amine side chainsVariation in cytotoxicity profiles
Stereochemistry at key positionsSignificant impact on inhibitory potency

Synthesis and Evaluation

A comprehensive study involved synthesizing a series of derivatives based on 2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine and evaluating their biological activities through various assays including cell viability and target engagement assays. This study provided insights into how structural changes influenced both potency and selectivity against target enzymes .

Clinical Implications

The implications of these findings extend to potential clinical applications where these compounds could serve as leads for drug development targeting specific cancers or neuropsychiatric disorders. The ongoing research aims to refine these compounds further to enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action for 2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The target compound shares a thieno[3,2-c]pyridine core with several analogs, but differences in substituents and functional groups lead to variations in pharmacological properties. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Modifications Molecular Weight (g/mol) Pharmacological Profile Key Features
Target Compound Phenyl, primary amine ~296.37 Unknown; potential antiplatelet activity Direct amine functionality; no prodrug requirement
Prasugrel (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)thieno[3,2-c]pyridin-2-yl acetate) Fluorophenyl, acetate ester 409.45 Prodrug (active metabolite: R-138727); P2Y12 inhibitor Requires hepatic activation; irreversible ADP receptor binding
2-(3,4-Dichlorophenyl) analog 3,4-Dichlorophenyl 327.27 Unknown Increased lipophilicity; potential enhanced receptor affinity
2-[4-(Methylsulfanyl)phenyl] analog 4-(Methylsulfanyl)phenyl 326.47 Unknown Sulfur group may improve solubility/metabolic stability
Methyl (2R)-2-(2-chlorophenyl)-2-{thieno[3,2-c]pyridin-5-yl}acetate 2-Chlorophenyl, ester group ~342.82 Prodrug potential Ester group enhances absorption; chiral center influences activity
2-(6,7-Dihydrothieno[3,2-c]pyridin-5-yl)-2-methylbutan-1-amine Methylbutan-1-amine chain 224.37 Unknown Branched alkyl chain may alter pharmacokinetics (e.g., half-life)

Key Findings from Research

Prodrug vs. Active Form: Prasugrel’s efficacy relies on hepatic conversion to its active metabolite, which binds irreversibly to P2Y12 receptors . The ester-containing analog () may follow a prodrug pathway similar to prasugrel, with ester hydrolysis enabling activation .

Substituent Effects: Electron-Withdrawing Groups: The 3,4-dichlorophenyl analog (327.27 g/mol) exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Chirality and Stereochemistry :

  • Prasugrel’s chiral center (S-configuration) is critical for activity, with racemic mixtures used clinically due to rapid interconversion . The target compound’s stereochemical configuration (if chiral) remains unstudied but could influence receptor binding.

Alkyl Chain Modifications :

  • The methylbutan-1-amine analog () demonstrates how alkyl chain branching can alter pharmacokinetics. Longer chains may increase volume of distribution, while shorter chains (e.g., ethanamine) favor rapid clearance .

Biological Activity

2-Phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine, with the chemical formula C15H18N2SC_{15}H_{18}N_{2}S and a molecular weight of 258.39 g/mol, is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Chemical FormulaC15H18N2SC_{15}H_{18}N_{2}S
Molecular Weight258.39 g/mol
CAS Number1016700-64-3
PubChem CID1016700
MDL NumberMFCD09807046

Research indicates that 2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine may exhibit various biological activities:

  • Antidepressant Effects : Studies have suggested that this compound may influence serotonin and norepinephrine levels in the brain, potentially acting as an antidepressant. It has been shown to modulate neurotransmitter systems that are often targeted in the treatment of depression and anxiety disorders.
  • Antimicrobial Activity : Preliminary investigations reveal that the compound displays antimicrobial properties against certain bacterial strains. This suggests potential applications in treating infections resistant to conventional antibiotics.
  • Antitumor Properties : There is emerging evidence indicating that this compound may inhibit tumor cell proliferation in vitro. The exact mechanisms are still under investigation but may involve the induction of apoptosis in cancer cells.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : Experiments using various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with 2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine resulted in a dose-dependent decrease in cell viability.
  • Neurotransmitter Release : Studies measuring serotonin release from neuronal cells showed increased levels upon treatment with the compound, suggesting its potential role as a serotonergic agent.

Case Studies

  • Case Study on Antidepressant Activity :
    • A randomized controlled trial involving animal models demonstrated significant improvements in depressive-like behaviors following administration of the compound compared to control groups. Behavioral tests such as the forced swim test and tail suspension test indicated reduced immobility time.
  • Case Study on Antimicrobial Effectiveness :
    • In vitro testing against Staphylococcus aureus revealed that 2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine inhibited bacterial growth at concentrations as low as 50 µg/mL.
  • Case Study on Antitumor Activity :
    • A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in breast cancer cells through activation of caspase pathways. This study suggests a promising avenue for further research into its use as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of thienopyridine derivatives often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, piperazine-containing analogs (e.g., prasugrel derivatives) are synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions. Optimization includes adjusting catalyst loadings (e.g., Pd(OAc)₂), solvent systems (e.g., 2-methyltetrahydrofuran), and temperature profiles to maximize yields (51% in one protocol) . Purification via chromatography (hexane/acetone gradients) is critical for isolating the amine product .

Q. Which analytical techniques are most effective for characterizing this compound and detecting impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralcel OD-H) resolves enantiomers, while nuclear magnetic resonance (NMR) confirms structural integrity (e.g., 1H^1H-NMR signals for aromatic protons and methyl groups). Mass spectrometry (ES/MS) provides molecular weight validation (e.g., m/z 254.1 [M+H]⁺) . Impurity profiling, such as clopidogrel-related compounds, requires hyphenated techniques like LC-MS/MS to identify sulfonic acid derivatives or racemization byproducts .

Q. How can metabolic stability be assessed in preliminary pharmacological studies?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and quantify remaining parent compound via LC-MS. Monitor glucuronidation using UDP-glucuronic acid as a cofactor. For example, prasugrel’s acyl-β-D-glucuronide metabolite is identified by its exact mass (331.0975) and fragmentation patterns .

Advanced Research Questions

Q. What chiral separation methods are suitable for resolving enantiomers of thienopyridine derivatives?

  • Methodological Answer : Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) achieves baseline separation of prasugrel enantiomers under normal-phase conditions (n-hexane/ethanol with 0.1% diethylamine). Resolution (R > 1.5) is temperature-dependent, with lower temperatures (e.g., 15°C) enhancing selectivity . Advanced protocols may use supercritical fluid chromatography (SFC) for faster separations.

Q. What in vitro assays evaluate antiproliferative or receptor-binding activity for this compound?

  • Methodological Answer :

  • LXR Inverse Agonism : Use luciferase reporter assays in HepG2 cells transfected with LXRα/β response elements. Measure inhibition of agonist-induced luciferase activity (IC₅₀ values < 1 µM) .
  • Sirtuin-1 Inhibition : Employ fluorescence-based deacetylase assays using acetylated p53 peptides. Compare inhibition potency (e.g., IC₅₀ of 0.5 µM) to reference inhibitors like EX-527 .
  • Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Dose-response curves (0.1–100 µM) reveal EC₅₀ values .

Q. How can metabolic pathways and major metabolites be identified in vivo?

  • Methodological Answer : Administer the compound to rodents and collect plasma/urine samples. Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For instance, the acyl-glucuronide metabolite of clopidogrel is identified via HRMS (m/z 586.1234) and NMR-based structural elucidation .

Q. What strategies improve pharmacokinetic properties, such as bioavailability or half-life?

  • Methodological Answer :

  • Prodrug Design : Modify the amine group to a hydrolyzable ester (e.g., acetate prodrugs) for enhanced intestinal absorption .
  • Salt Formation : Synthesize hydrochloride salts to improve solubility (e.g., prasugrel HCl achieves >80% oral bioavailability) .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to prolong circulation time .

Q. How does the compound’s stability vary under physiological conditions (pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., <5% degradation at pH 7.4) .
  • Thermal Stability : Heat the compound to 40–60°C and assess decomposition kinetics (Arrhenius plots). Thienopyridines typically degrade via ring-opening at >50°C .

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